3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, along with amino, phenylethyl, and pyridinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach is as follows:
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Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative. The reaction often requires a catalyst and is conducted under reflux conditions in a solvent like ethanol or acetonitrile.
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Introduction of the Pyridinyl Group: : The pyridinyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a pyridine derivative and a suitable leaving group on the thieno[2,3-b]pyridine core.
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Attachment of the Phenylethyl Group: : This can be accomplished through a Friedel-Crafts alkylation reaction, where the thieno[2,3-b]pyridine core is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridinyl or phenylethyl groups, potentially leading to the formation of dihydropyridine or ethyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and thieno[2,3-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine or ethyl derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in enzyme inhibition and related therapeutic applications.
Medicine
In medicine, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells suggests it could be developed into a therapeutic agent.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to variations in their biological activities.
Pyridinyl Derivatives: Compounds with pyridinyl groups often exhibit similar chemical reactivity but may have different biological targets.
Phenylethyl Derivatives: These compounds are known for their pharmacological activities, particularly in the central nervous system.
Uniqueness
What sets 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide apart is its combination of these three functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
3-amino-N-(1-phenylethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13(14-5-3-2-4-6-14)24-20(26)19-18(22)16-7-8-17(25-21(16)27-19)15-9-11-23-12-10-15/h2-13H,22H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUMKGXBBHVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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